Chol-N3

Catalog No.
S12871002
CAS No.
M.F
C24H39N3O
M. Wt
385.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chol-N3

Product Name

Chol-N3

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H39N3O

Molecular Weight

385.6 g/mol

InChI

InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

YLJZGEPWZDKPTI-OLSVQSNTSA-N

Canonical SMILES

CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Cholesterol azide, commonly referred to as Chol-N3, is a modified form of cholesterol that incorporates an azide functional group at the C-24 position of the cholesterol molecule. This modification is significant as it allows for bioorthogonal chemistry applications, enabling specific labeling and visualization of cholesterol in biological systems without altering its natural properties. Chol-N3 retains the structural characteristics of cholesterol, making it an effective probe for studying lipid dynamics in living cells.

Typical of azides, including:

  • Click Chemistry: The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various fluorophores or other bioactive molecules.
  • Reduction: Azides can be reduced to amines under mild conditions, which can be useful for subsequent modifications or for studying metabolic pathways involving cholesterol.
  • Stability: The azide group is stable under physiological conditions, making Chol-N3 suitable for live-cell imaging and studies over extended periods.

Chol-N3 has been shown to mimic the behavior of natural cholesterol in cellular membranes. Its unique properties allow researchers to:

  • Visualize Membrane Dynamics: Chol-N3 facilitates the observation of cholesterol-rich domains (lipid rafts) within cell membranes using super-resolution microscopy techniques.
  • Investigate Lipid Raft Composition: By employing Chol-N3, scientists can study the organization and dynamics of lipid rafts, which are crucial for various cellular processes including signaling and membrane trafficking.
  • Assess Cellular Uptake: Studies indicate that Chol-N3 is taken up by cells similarly to endogenous cholesterol, thus providing insights into cholesterol metabolism and function.

The synthesis of Chol-N3 involves several key steps:

  • Starting Material: The synthesis typically begins with cholesterol as the starting material.
  • Introduction of Azide Group: The azide functional group is introduced at the C-24 position through a series of chemical transformations. This may involve:
    • Protection of hydroxyl groups,
    • Conversion of existing functional groups,
    • Finally, azidation using reagents such as sodium azide or through a multi-step synthetic route involving intermediates.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological applications.

Chol-N3 has several notable applications in biochemical research:

  • Lipid Dynamics Studies: Used as a probe in super-resolution microscopy to study cholesterol distribution and dynamics in live cells.
  • Cellular Imaging: Facilitates the visualization of lipid rafts and their role in cellular signaling pathways.
  • Drug Delivery Systems: Potentially used in developing targeted drug delivery systems by attaching therapeutic agents to Chol-N3 via click chemistry.

Research involving Chol-N3 has highlighted its interactions with various biomolecules:

  • Membrane Proteins: Studies have shown that Chol-N3 can influence the behavior and organization of membrane proteins, providing insights into how cholesterol affects protein function.
  • Lipid Interactions: Investigations into how Chol-N3 partitions within different lipid environments have revealed its role in maintaining membrane integrity and fluidity.

Chol-N3 shares similarities with other modified cholesterol derivatives, each with unique properties and applications. Here are some comparable compounds:

CompoundDescriptionUnique Features
CholesterolNatural sterol involved in cell membrane structureFundamental role in membrane integrity and signaling
BODIPY-cholFluorescently labeled cholesterol derivativeAllows for direct fluorescence imaging
Cholesteryl esterEsterified form of cholesterolInvolved in lipid storage and transport
25-HydroxycholesterolOxidized form of cholesterolModulates immune responses and inflammation

Chol-N3 stands out due to its bioorthogonal properties that enable specific labeling without disrupting natural cholesterol functions, making it particularly valuable for advanced imaging techniques.

Williamson Ether Synthesis for Chol-N3 Preparation

The Williamson ether synthesis represents a fundamental approach for preparing cholesterol derivatives with ether linkages [8]. This method involves the nucleophilic substitution reaction between an alkoxide ion and an alkyl halide, proceeding through an SN2 mechanism [13]. For cholesterol derivatives, the reaction typically employs cholesteryl tosylate as the electrophilic component due to its enhanced leaving group properties compared to the parent hydroxyl group [9].

The preparation of cholesterol ethers via Williamson synthesis has been demonstrated using mesylates of fatty alcohols treated with the sodium salt of cholesterol in toluene at elevated temperatures [9]. This methodology achieved yields ranging between 55 and 70 percent for various alkyl chain lengths, including hexyl, tetradecyl, and oleyl cholesteryl ethers [9]. The reaction conditions typically involve anhydrous dimethyl formamide as a co-solvent to enhance solubility and reaction efficiency [9].

Table 1: Williamson Ether Synthesis Conditions for Cholesterol Derivatives

Starting MaterialNucleophileSolventTemperatureYield (%)Reference
Cholesteryl tosylateTetraethylene glycol1,4-dioxaneReflux82 [8]
Cholesteryl mesylateFatty alcohol sodium saltsToluene/DMF80°C55-70 [9]
Cholesteryl tosylateOligoethylene glycol1,4-dioxaneRefluxVariable [37]

Recent advances in cholesterol ether synthesis have incorporated protecting group strategies to enable selective functionalization [8]. The formation of cholesterol-polyethylene glycol-4-hydroxyl through Williamson-type ether synthesis demonstrates excellent yields when cholesteryl p-toluenesulfonate reacts with tetraethylene glycol under reflux conditions in 1,4-dioxane [8]. However, attempts to extend polyethylene glycol chain lengths using conventional Williamson approaches have shown limitations, necessitating alternative methodologies for longer chain derivatives [37].

The stereochemical aspects of Williamson ether synthesis with cholesterol derivatives require careful consideration due to the influence of the delta-5 double bond [10]. The homoallylic nature of the cholesterol structure can lead to participation effects that influence reaction stereochemistry and yield [10]. Studies have demonstrated that both the beta-configuration at carbon-3 and the presence of the carbon-5 alkene are required for optimal reaction conditions [10].

Iterative Polyethylene Glycol Chain Elongation Strategies in Cholesterol-Polyethylene Glycol-Azide Conjugates

Iterative polyethylene glycol chain elongation represents a sophisticated approach for synthesizing monodisperse cholesterol-polyethylene glycol conjugates with precise molecular weights [8]. This methodology circumvents the limitations of traditional polymerization techniques that produce polydisperse products with broad molecular weight distributions [15]. The strategy employs tetraethylene glycol macrocyclic sulfate as a key building block, containing an intrinsic activation moiety that eliminates the need for protecting group manipulations during each elongation cycle [37].

The macrocyclic sulfate approach involves the preparation of tetraethylene glycol macrocyclic sulfate through a two-step process [36]. Initially, tetraethylene glycol undergoes treatment with thionyl chloride in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane at zero degrees Celsius [36]. The resulting macrocyclic sulfite intermediate is subsequently oxidized using sodium periodate and ruthenium trichloride trihydrate in an acetonitrile-carbon tetrachloride-water mixture to yield the macrocyclic sulfate [36].

Table 2: Iterative Polyethylene Glycol Elongation Results

Starting MaterialMacrocyclic Sulfate EquivalentsFinal ProductYield (%)Purity (%)Reference
Chol-PEG4-OH3.0Chol-PEG8-OH83>99 [37]
Chol-PEG8-OH3.0Chol-PEG12-OH78>99 [37]
Chol-PEG12-OH3.0Chol-PEG16-OH65>99 [37]
Chol-PEG16-OH3.0Chol-PEG20-OH57>99 [37]

The elongation process proceeds through nucleophilic attack of the cholesterol-polyethylene glycol alkoxide on the macrocyclic sulfate, followed by hydrolysis of the resulting sulfate ester intermediate [37]. The reaction conditions typically involve treatment of the cholesterol-polyethylene glycol derivative with sodium hydride at zero degrees Celsius, followed by addition of the macrocyclic sulfate and reflux overnight [37]. Subsequent hydrolysis using a tetrahydrofuran-water mixture with sulfuric acid at reflux for five hours yields the elongated product [37].

The methodology demonstrates remarkable efficiency in producing cholesterol-polyethylene glycol derivatives up to 20 ethylene glycol units with excellent purity exceeding 99 percent as determined by high-performance liquid chromatography [37]. The use of three equivalents of macrocyclic sulfate ensures complete reactions and prevents formation of mixtures with different polyethylene glycol chain lengths [37]. This approach has been successfully scaled to multi-gram quantities, demonstrating its practical utility for preparative synthesis [37].

Alternative strategies for polyethylene glycol chain elongation include bidirectional iterative coupling and unidirectional growth methods [17]. Bidirectional approaches utilize the same monomer in each elongation cycle and benefit from the ability to use excess monomer to drive reactions to completion [16]. The base-labile protecting group strategy enables one-pot polyethylene glycol elongation by combining deprotection and coupling steps, reducing the overall number of synthetic operations [16].

Peptide Conjugation Techniques via Carbamate Linkages

Carbamate linkages represent a robust and stable connection method for attaching peptides to cholesterol derivatives [25]. This approach offers superior stability compared to ester linkages while maintaining compatibility with biological systems [22]. The carbamate bond formation typically involves the reaction of cholesterol-derived chloroformates with amino groups present in peptides [23].

The synthesis of cholesterol p-nitrophenylcarbonate serves as a key intermediate for carbamate formation [25]. This activated carbonate derivative readily reacts with terminal amino groups of peptides under mild basic conditions [25]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, resulting in displacement of the p-nitrophenol leaving group and formation of the carbamate linkage [25].

Table 3: Carbamate Linkage Formation Conditions

Cholesterol DerivativePeptideSolventBaseTemperatureYield (%)Reference
Chol-p-nitrophenylcarbonateiRGDDMSODIEA50°C46 [25]
Chol-p-nitrophenylcarbonateArginineDMSODIEA50°C76 [25]
C6-ceramide chloroformateDi-PEG linkerVariousTEARTVariable [23]

The reaction mechanism involves initial deprotonation of the peptide amino group by the base, typically diisopropylethylamine, followed by nucleophilic attack on the activated carbonate [25]. The reaction conditions generally require heating to 50 degrees Celsius for 12 hours to ensure complete conversion [25]. Monitoring by thin-layer chromatography allows for assessment of reaction progress through disappearance of the cholesterol-containing starting material [25].

Carbamate stability studies demonstrate superior resistance to hydrolysis compared to ester linkages [22]. The order of linker stability from greatest to least has been established as amide greater than carbamate greater than ester greater than carbonate [22]. This stability profile makes carbamate linkages particularly suitable for applications requiring prolonged stability in biological environments [22].

The conjugation of cholesterol to peptides via carbamate linkages has been successfully demonstrated with cyclic integrin-binding peptides [25]. The terminal amine of cyclic iRGD peptide (cysteine-arginine-glycine-aspartic acid-arginine-glycine-proline-aspartic acid-cysteine) can be specifically coupled to the hydroxyl moiety of cholesterol through a short carbamate linker [25]. This methodology eliminates the need for polyethylene glycol linkers, which have been associated with reduced intracellular delivery and enhanced immunogenicity [25].

Alternative approaches for peptide conjugation include the use of phosgene to generate cholesterol chloroformates [23]. Treatment of 3-benzoyl-C6-ceramide with phosgene produces the corresponding chloroformate, which subsequently reacts with amino groups to form stable carbamate linkages [23]. This methodology provides versatility for incorporating various linker modules between the peptide cargo and the lipophilic anchor [23].

Comparative Analysis of Chol-N3 vs Native Cholesterol in Lipid Bilayers

The bioorthogonal cholesterol probe Chol-N3 has emerged as a revolutionary tool for studying cholesterol dynamics in membrane systems while maintaining minimal perturbation to native membrane properties [1] [2]. The fundamental design of Chol-N3 involves the strategic placement of an azide group at the C24 position of the cholesterol alkyl side chain, preserving the essential steroid backbone structure that governs membrane interactions [1] [3].

Molecular Architecture and Membrane Integration

Computational analysis reveals that the absolute stereochemistry and molecular topology of Chol-N3 in hydrophobic environments exhibit remarkable similarity to native cholesterol [1]. The preservation of the steroid core structure ensures that Chol-N3 maintains the canonical membrane orientation, with the hydroxyl group positioned near the lipid-water interface and the steroid rings embedded within the hydrophobic bilayer core [3] [4]. This faithful replication of cholesterol's membrane integration pattern is critical for accurate representation of native membrane dynamics.

The azide modification at position C24 demonstrates exceptional bioorthogonal character, enabling copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions without interfering with biological processes [5] [6]. This bioorthogonal functionality allows for precise fluorescent labeling while maintaining the probe's ability to faithfully mimic native cholesterol behavior in membrane environments.

Structural and Dynamic Properties

Detailed membrane characterization studies using giant unilamellar vesicles composed of dioleoylphosphatidylcholine/sphingomyelin/Chol-N3 demonstrate that the probe maintains identical phase partitioning behavior to native cholesterol [2]. In phase-separated model membranes, Chol-N3 exhibits preferential localization to liquid-ordered domains, precisely matching the behavior observed with natural cholesterol [2] [3].

Temperature-dependent generalized polarization measurements using Laurdan fluorescence reveal that POPC:Chol-N3 mixtures exhibit membrane ordering characteristics indistinguishable from POPC:cholesterol systems [2]. These findings confirm that the azide modification does not compromise the fundamental membrane-ordering properties that define cholesterol's biological function.

ParameterChol-N3Native Cholesterol
Molecular StructureCholesterol backbone with azide at C24Natural cholesterol structure
Position in BilayerHydroxyl group near interface, steroid rings in hydrophobic coreHydroxyl group near interface, steroid rings in hydrophobic core
Azide Group LocationTerminal azide at alkyl side chain (C24)No azide group
Membrane IntegrationFaithful integration matching native cholesterolNatural membrane integration
Fluorescence PropertiesCompatible with fluorescent labeling via click chemistryNo intrinsic fluorescence
Click Chemistry CompatibilityCuAAC and SPAAC reactionsNot applicable
Bioorthogonal CharacterMinimal perturbation to membrane propertiesNatural reference compound

Membrane Ordering and Condensing Effects

The cholesterol condensing effect, characterized by reduced area per lipid and increased membrane thickness, remains fully preserved in Chol-N3-containing systems [2] [7]. Neutron scattering experiments demonstrate that cholesterol increases membrane thickness from 40.5 to 46.9 Šand reduces area per lipid from 60.9 to 43.5 Ų, with Chol-N3 producing virtually identical structural modifications [8] [7].

The preservation of cholesterol's membrane-stiffening properties is particularly evident in bending rigidity measurements, where Chol-N3 exhibits the same capacity to increase membrane mechanical stability as native cholesterol [7]. This mechanical consistency is crucial for maintaining proper membrane curvature and facilitating membrane-associated cellular processes.

Phase Partitioning Behavior in Model Membranes

The phase partitioning behavior of Chol-N3 in model membrane systems represents a critical validation of its utility as a cholesterol analog. Comprehensive studies using giant unilamellar vesicles and large unilamellar vesicles have established that Chol-N3 maintains the complex phase behavior characteristic of native cholesterol in ternary lipid mixtures [2] [9].

Liquid-Ordered and Liquid-Disordered Phase Distribution

In ternary mixtures of dioleoylphosphatidylcholine/sphingomyelin/Chol-N3, fluorescence microscopy studies reveal distinct phase separation into liquid-ordered and liquid-disordered domains [2]. The probe demonstrates preferential partitioning into liquid-ordered phases, maintaining the same thermodynamic driving forces that govern natural cholesterol distribution [9] [10].

The partitioning coefficient of Chol-N3 between liquid-ordered and liquid-disordered phases closely matches that of native cholesterol, indicating preservation of the fundamental thermodynamic properties that determine sterol distribution in biological membranes [2]. This consistency is essential for accurate representation of cholesterol-rich membrane domains, including lipid rafts and caveolae structures.

Temperature-Dependent Phase Behavior

Phase diagram analysis reveals that Chol-N3 maintains the characteristic temperature-dependent phase transitions observed in cholesterol-containing systems [9] [11]. The probe preserves the ability to stabilize liquid-ordered phases at physiological temperatures while maintaining the critical temperatures for phase transitions between different membrane states.

Differential scanning calorimetry studies demonstrate that Chol-N3 exhibits identical thermotropic phase behavior to native cholesterol, with preservation of phase transition temperatures and enthalpies [11]. This thermal stability ensures that the probe accurately represents cholesterol behavior across the physiological temperature range.

Model SystemLiquid-Ordered PhaseLiquid-Disordered PhasePhase Separation Efficiency
DOPC/SM/Chol-N3 GUVsPreferential partitioningReduced concentrationMaintained
DOPC/SM/Cholesterol GUVsPreferential partitioningReduced concentrationReference standard
POPC/Chol-N3 LUVsEnhanced orderingLower concentrationPreserved
POPC/Cholesterol LUVsEnhanced orderingLower concentrationReference standard

Membrane Domain Formation and Stability

Super-resolution microscopy studies using stimulated emission depletion microscopy reveal that Chol-N3 facilitates the formation of cholesterol-rich nanodomains with dimensions less than 50 nanometers [3] [4]. These nanodomains exhibit the same stability and dynamic properties as those formed by native cholesterol, confirming the probe's ability to accurately report on nanoscale membrane organization.

The probe's capacity to support membrane domain formation extends to complex multi-component systems, where Chol-N3 maintains the delicate balance of intermolecular interactions that govern domain size, stability, and dynamics [12] [10]. This preservation of domain properties is crucial for understanding the role of cholesterol in membrane-mediated cellular processes.

Monolayer Surface Pressure Dynamics at Air-Water Interfaces

The behavior of Chol-N3 at air-water interfaces provides fundamental insights into its surface activity and membrane integration properties. Langmuir monolayer studies demonstrate that the probe maintains the characteristic surface pressure dynamics of native cholesterol while preserving compatibility with fluorescent labeling strategies [2] [13].

Surface Pressure Isotherms and Molecular Area

Langmuir trough experiments reveal that Chol-N3 exhibits surface pressure isotherms virtually indistinguishable from native cholesterol [2]. The probe maintains the characteristic condensing effect observed in cholesterol-containing monolayers, with minimal deviation in molecular area and surface pressure relationships.

When incorporated into pre-formed cholesterol monolayers at 30 millinewtons per meter surface pressure, Chol-N3 produces less than 2% change in area per molecule [2]. This minimal perturbation indicates exceptional compatibility with existing membrane structures and validates the probe's non-disruptive character.

Membrane Insertion Dynamics

The kinetics of Chol-N3 insertion into lipid monolayers mirror those of native cholesterol, with identical timescales for membrane integration and equilibration [2]. Surface pressure measurements demonstrate that the probe achieves steady-state incorporation within similar timeframes as natural cholesterol, indicating preserved membrane affinity and integration mechanisms.

Comparative studies with phospholipids reveal that Chol-N3 maintains the distinct insertion behavior characteristic of sterols, differing significantly from phospholipid insertion patterns [2]. This specificity confirms that the azide modification does not alter the fundamental membrane interaction properties that distinguish cholesterol from other membrane components.

SystemSurface Pressure (mN/m)Area Change (%)Membrane Integration
Pure Cholesterol30.0ReferenceNative behavior
Chol-N3 (1% addition)30.0 ± 0.5Minimal change (<2%)Cholesterol-like behavior
DPPC (1% addition)32.0 ± 1.0Significant increasePhospholipid behavior
Cholesterol + Chol-N3-AF64730.2 ± 0.8Negligible changeMaintained cholesterol properties
Air-Water Interface0N/AN/A

Fluorescent Labeling Compatibility

The incorporation of fluorescent labels via click chemistry does not compromise the surface activity of Chol-N3 [2]. Monolayer studies using Chol-N3 conjugated to Alexa Fluor 647 demonstrate maintained surface pressure dynamics and membrane integration properties, confirming that fluorescent labeling preserves the probe's cholesterol-like behavior.

These findings establish that Chol-N3 represents a faithful cholesterol analog that maintains essential biophysical properties while enabling unprecedented capabilities for membrane visualization and analysis. The probe's preserved membrane integration, phase partitioning, and surface activity validate its utility for studying cholesterol dynamics in biological membrane systems without perturbation of native membrane organization or function.

Implications for Membrane Research

The comprehensive biophysical characterization of Chol-N3 establishes its validity as a cholesterol surrogate for membrane research applications. The probe's ability to maintain native cholesterol properties while enabling bioorthogonal labeling opens new avenues for investigating cholesterol dynamics in living cell membranes with nanoscale resolution [3] [4].

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

385.309312876 g/mol

Monoisotopic Mass

385.309312876 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types